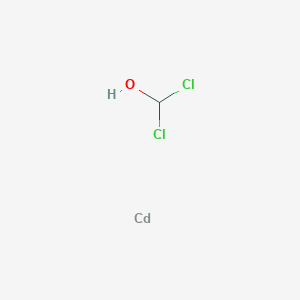

Cadmium;dichloromethanol

Description

Conceptual Framework for Novel Cadmium Coordination Environments

The coordinative behavior of cadmium(II) is characteristic of a soft acid, showing a strong affinity for soft donor atoms like sulfur. alfa-chemistry.com However, its interactions with harder oxygen and borderline halogen donors are also crucial in determining the final structure of a complex. researchgate.netalfa-chemistry.com The coordination geometry around a cadmium center is highly sensitive to a variety of factors, including the nature of the ligand, the counter-anion present, and the reaction conditions. researchgate.net Common geometries include tetrahedral, square-pyramidal, and octahedral configurations. mdpi.comnih.gov For instance, while many four-coordinate Cd(II) complexes adopt a tetrahedral geometry, distorted square-pyramidal and octahedral environments are also frequently observed, particularly with chelating or bridging ligands. mdpi.com

The conceptual design of novel cadmium coordination environments often involves the use of ligands with specific steric and electronic properties to direct the self-assembly process. Flexible ligands can adopt various conformations, leading to different structural outcomes, whereas rigid ligands can offer more predictable and robust frameworks. acs.org The introduction of halogenated organic ligands, such as a hypothetical dichloromethanol (B14675293) ligand, adds further layers of complexity and potential functionality. The presence of both chloro- and hydroxyl- functionalities on the same ligand would offer multiple potential coordination sites, leading to the possibility of chelation or bridging behavior, thereby influencing the dimensionality and topology of the resulting cadmium complex.

| Coordination Number | Geometry | Typical Ligand Types | Reference |

|---|---|---|---|

| 4 | Tetrahedral | Halides, Phosphines, S-donors | researchgate.netalfa-chemistry.com |

| 5 | Square-pyramidal, Trigonal-bipyramidal | N,N'-chelating ligands, Mixed donor sets | mdpi.com |

| 6 | Octahedral | Water, Acetylacetonate (B107027), N-donor ligands | researchgate.netnih.gov |

| 7 | Capped trigonal prismatic, Pentagonal bipyramidal | Polycarboxylic acids, Multi-N-donor tectons | mdpi.comrsc.org |

Significance of Carbon-Halogen-Oxygen Functionalities in Metal Complexes

The incorporation of ligands possessing carbon-halogen-oxygen functionalities into metal complexes can lead to unique structural features and properties. The oxygen atom of a hydroxyl group is a classic Lewis base that readily coordinates to metal centers like Cd(II). researchgate.net The halogen atoms, in this case chlorine, can also participate in coordination, either directly to the metal center as a terminal or bridging ligand, or through non-covalent interactions such as halogen bonding. rsc.org

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile, which can be an oxygen atom from a neighboring molecule or ligand. rsc.org The strength of this interaction is influenced by the polarizability of the halogen and the electron-withdrawing nature of the group to which it is attached. rsc.org In a hypothetical Cd(II)-dichloromethanol complex, the presence of the electron-withdrawing hydroxyl group could enhance the ability of the chlorine atoms to act as halogen bond donors, potentially influencing the crystal packing and supramolecular assembly of the complex. rsc.org

Furthermore, the presence of multiple functional groups on a single ligand can enhance the performance of the resulting materials. For example, oxygen functional groups on carbon-based materials have been shown to improve the performance of Li-ion batteries by facilitating uniform metal deposition. nih.gov In the context of coordination chemistry, such functionalities can serve as anchors for metal ions and influence the electrochemical properties of the complex. nih.gov

Current Challenges in the Synthesis and Characterization of Complex Organometallic-Inorganic Hybrids

The synthesis of complex organometallic-inorganic hybrids, such as those that might be formed between cadmium and a dichloromethanol ligand, presents several significant challenges. One of the primary difficulties is controlling the reaction to obtain a single, crystalline product suitable for structural elucidation. The flexibility of the cadmium coordination sphere and the multiple potential binding sites on a ligand like dichloromethanol could lead to the formation of mixtures of products or amorphous materials. acs.org

A major issue in the development of functional hybrid materials is the stability of the final product. Ligand exchange reactions can lead to the leaching of metal centers from the material's framework, which is particularly problematic for applications in catalysis or sensing. mdpi.com The synthesis of such complex materials often requires careful control over reaction conditions such as temperature, pH, and solvent system to direct the formation of the desired structure. rsc.org

The characterization of these complex hybrids also poses a challenge. While single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline material, obtaining suitable crystals can be difficult. libretexts.orgacademie-sciences.fr For materials that are not amenable to single-crystal analysis, a combination of other techniques is required. These can include powder X-ray diffraction, elemental analysis, and various spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comlibretexts.org For amorphous or poorly soluble materials, solid-state NMR and Extended X-ray Absorption Fine Structure (EXAFS) can provide valuable insights into the local coordination environment of the metal ion. mdpi.com

| Technique | Information Obtained | Reference |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular and crystal structure | libretexts.org |

| Powder X-ray Diffraction | Phase purity and crystal system of polycrystalline materials | rsc.org |

| Infrared (IR) Spectroscopy | Presence of functional groups and ligand coordination modes | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure in solution; can probe fluxionality | libretexts.org |

| Solid-State NMR Spectroscopy | Structural information for insoluble or amorphous materials | mdpi.com |

| Elemental Analysis | Empirical formula of the compound | mdpi.com |

| Thermogravimetric Analysis (TGA) | Thermal stability and presence of solvent molecules | rsc.org |

Structure

2D Structure

Properties

CAS No. |

113128-07-7 |

|---|---|

Molecular Formula |

CH2CdCl2O |

Molecular Weight |

213.34 g/mol |

IUPAC Name |

cadmium;dichloromethanol |

InChI |

InChI=1S/CH2Cl2O.Cd/c2-1(3)4;/h1,4H; |

InChI Key |

CRTAGODZUSZCSD-UHFFFAOYSA-N |

Canonical SMILES |

C(O)(Cl)Cl.[Cd] |

Origin of Product |

United States |

Synthetic Methodologies for Cadmium;dichloromethanol Derivatives

Precursor Design and Ligand Engineering for Dichloromethanol (B14675293) Moieties

The design of suitable cadmium precursors is a critical first step. Cadmium amido alkoxides have been demonstrated as effective precursors for the synthesis of cadmium-containing nanomaterials. A similar approach could be employed for dichloromethanol derivatives. For instance, a precursor like bis[bis(trimethylsilyl)amido]cadmium(II) could be reacted with dichloromethanol to yield a cadmium amido alkoxide with a dichloromethoxide ligand. The bulky bis(trimethylsilyl)amido groups can stabilize the precursor and facilitate a controlled reaction.

Ligand engineering plays a crucial role in stabilizing the final cadmium;dichloromethanol derivative. The electron-withdrawing nature of the two chlorine atoms in the dichloromethoxide ligand will influence the Lewis acidity of the cadmium center. To counterbalance this, ancillary ligands with strong electron-donating properties could be incorporated into the coordination sphere. For example, nitrogen-based ligands like pyridine (B92270) or bipyridine, or phosphorus-based ligands such as trioctylphosphine (B1581425) oxide, could be used to modulate the electronic environment of the cadmium atom and enhance the stability of the complex. The steric bulk of these ancillary ligands can also provide kinetic stabilization, preventing unwanted side reactions or decomposition.

Direct Synthetic Routes for Cadmium-Carbon Bond Formation

The formation of a direct cadmium-carbon (Cd-C) bond is a key step in the synthesis of many organocadmium compounds, which can then serve as precursors for further reactions, including the introduction of a dichloromethanol moiety.

Transmetalation Approaches with Cadmium Species

Transmetalation is a fundamental reaction in organometallic chemistry that involves the transfer of an organic ligand from one metal to another. wikipedia.org This approach is widely used for the synthesis of organocadmium compounds. wikipedia.org The general form of this reaction is M₁–R + M₂–X → M₁–X + M₂–R. The reaction is typically driven by the difference in electronegativity between the two metals.

For example, a more electropositive metal like lithium or magnesium in an organolithium or Grignard reagent will readily transfer its organic group to a more electronegative cadmium center from a cadmium halide salt. wikipedia.org This method is advantageous as it allows for the synthesis of a wide range of organocadmium compounds with different organic moieties.

A representative transmetalation reaction for the synthesis of an organocadmium compound is presented in the following table.

| Organometallic Reagent | Cadmium Salt | Solvent | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|---|

| Methyl Lithium (CH₃Li) | Cadmium Iodide (CdI₂) | Tetrahydrofuran (THF) | Dimethylcadmium ((CH₃)₂Cd) | -78°C to Room Temperature, 4 hours | >90 |

| n-Butylmagnesium Chloride (n-BuMgCl) | Cadmium Chloride (CdCl₂) | Diethyl ether | Di-n-butylcadmium ((n-Bu)₂Cd) | 0°C to Room Temperature, 3 hours | ~80 |

Coordination Strategies for Dichloromethanol Ligand Incorporation

The incorporation of a dichloromethanol-derived ligand, likely as a dichloromethoxide, onto a cadmium center can be achieved through various coordination strategies. These methods typically involve the reaction of a cadmium salt or a pre-formed cadmium complex with dichloromethanol or its corresponding alkoxide.

Solvothermal Synthesis Paradigms

Solvothermal synthesis is a powerful technique for the preparation of coordination polymers and metal-organic frameworks. rsc.org This method involves carrying out a reaction in a sealed vessel at temperatures above the boiling point of the solvent. The elevated temperature and pressure can facilitate the formation of crystalline materials that may not be accessible under ambient conditions.

A hypothetical solvothermal synthesis of a this compound derivative could involve the reaction of a cadmium salt, such as cadmium nitrate (B79036) or cadmium acetate (B1210297), with dichloromethanol in the presence of a co-ligand, such as a long-chain amine or a dicarboxylate, in a suitable solvent like dimethylformamide (DMF) or ethanol. The co-ligand can help to direct the formation of a specific network structure.

The following table outlines a hypothetical solvothermal synthesis.

| Cadmium Salt | Ligand 1 | Ligand 2 (Co-ligand) | Solvent | Temperature (°C) | Time (hours) | Product |

|---|---|---|---|---|---|---|

| Cadmium Nitrate (Cd(NO₃)₂) | Dichloromethanol | 4,4'-Bipyridine | DMF/Ethanol | 120 | 48 | [Cd(OCHCl₂)(4,4'-bipy)]NO₃ (Coordination Polymer) |

| Cadmium Acetate (Cd(OAc)₂) | Dichloromethanol | Terephthalic acid | DMF | 150 | 72 | [Cd(OCHCl₂)(O₂C-C₆H₄-CO₂)] (Coordination Polymer) |

Ligand Exchange Reactions with Cadmium Salts

Ligand exchange is a common and straightforward method for introducing new ligands into the coordination sphere of a metal ion. libretexts.org In this approach, a pre-existing ligand in a cadmium complex is replaced by a dichloromethoxide ligand. The success of the reaction often depends on the relative binding affinities of the incoming and outgoing ligands and the reaction conditions.

For example, a cadmium complex with weakly coordinating ligands, such as water or triflate, could be a suitable starting material. The reaction would be carried out by dissolving the cadmium complex in an appropriate solvent and adding dichloromethanol, possibly in the presence of a weak base to facilitate deprotonation of the alcohol.

A summary of potential ligand exchange reactions is provided in the table below.

| Starting Cadmium Complex | Incoming Ligand | Solvent | Reaction Conditions | Product |

|---|---|---|---|---|

| Cd(H₂O)₆₂ | Dichloromethanol | Acetonitrile (B52724) | Room Temperature, 24 hours | [Cd(OCHCl₂)(H₂O)₅]ClO₄ |

| [Cd(NO₃)₂(py)₂] | Sodium dichloromethoxide | Methanol | Reflux, 6 hours | [Cd(OCHCl₂)(NO₃)(py)₂] |

Self-Assembly Processes in Cadmium Coordination Chemistry

Self-assembly is a process where components spontaneously organize into ordered structures, and it is a cornerstone of cadmium coordination chemistry for creating diverse and complex architectures. This autonomous process leverages the principles of molecular recognition and reversible bond formation to yield materials ranging from simple macromolecules to intricate one-, two-, and three-dimensional networks. The kinetic lability of the bonds between cadmium ions and ligands is a key feature, allowing for dynamic processes under thermodynamic control that ultimately lead to the most stable supramolecular structure.

Several methodologies guide the self-assembly of these cadmium-based structures.

Directional Bonding: Also known as edge-directed self-assembly, this approach uses a carefully controlled stoichiometric ratio of ligand to metal precursor to form specific polyhedra. By combining rigid electron-poor metal centers, like Cd(II), with complementary, electron-rich organic donor ligands, a wide variety of discrete metallacycles and cages can be constructed.

Symmetry Interaction: This method involves the combination of "naked" metal ions with multibranched chelating ligands, resulting in the formation of highly symmetric cages.

Molecular Paneling: In this face-directed method, rigid, planar ligands act as "panels" or faces of a polyhedron, which are then connected by coordination complexes that function as the vertices.

The precise geometry of the final product is highly sensitive to reaction conditions. For instance, a family of homochiral 1D cadmium(II) coordination polymers were synthesized from the same building blocks, yet yielded structurally distinct networks under slightly different crystal growth conditions. In one case, a zigzag coordination polymer was formed by linking cadmium centers with a bridging ligand, where each Cd(II) center was octahedrally coordinated to nitrogen atoms from the ligands and oxygen atoms from solvent molecules. A subtle shift in conditions produced a different structure where the Cd(II) center coordinated to four nitrogen atoms from the ligands in an equatorial plane and two perchlorate (B79767) anions in the axial positions. These examples underscore the high degree of control and precision achievable in cadmium coordination chemistry through the manipulation of self-assembly processes.

Solvent Effects in Synthetic Pathways (e.g., Dichloromethane (B109758), Methanol, Acetonitrile)

The choice of solvent is a critical parameter in the synthesis of cadmium coordination compounds, profoundly influencing reaction outcomes, product structure, and even the feasibility of crystallization. Solvents are not merely inert media for reactions but can actively participate in the coordination sphere of the metal center, mediate interactions between reactants, and dictate the final supramolecular architecture. The properties of commonly used solvents like dichloromethane, methanol, and acetonitrile vary significantly, allowing for fine-tuning of synthetic pathways.

Dichloromethane (CH₂Cl₂) is a colorless, volatile

Structural Elucidation of Cadmium;dichloromethanol Complexes

Single-Crystal X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. This technique allows for the precise determination of molecular structures, including the coordination environment of the metal center, the exact bond lengths and angles between atoms, and the nature of intermolecular interactions that dictate the crystal packing.

Determination of Coordination Geometry at Cadmium Centers

The cadmium(II) ion (Cd²⁺) is known for its flexible coordination sphere, readily accommodating various coordination numbers and geometries. This versatility is influenced by factors such as the size, shape, and electronic properties of the coordinating ligands, as well as the conditions of crystallization. Common coordination numbers for Cd(II) are four, five, and six, although higher numbers are also observed. unimore.it

Four-Coordinate Complexes : These typically adopt a distorted tetrahedral geometry. researchgate.netsemanticscholar.org This arrangement is common when cadmium coordinates to four donor atoms, for example in complexes with certain thiourea (B124793) derivatives. researchgate.netsemanticscholar.org

Five-Coordinate Complexes : Five-coordinate cadmium centers can exhibit geometries that are intermediate between ideal trigonal bipyramidal and square pyramidal. The specific geometry can be assessed using the τ₅ parameter, which is 0 for a perfect square pyramid and 1 for an ideal trigonal bipyramid. nih.gov For instance, in a complex with a tetrakis-substituted pyrazine (B50134) ligand, the cadmium atom was found to have a fivefold CdN₃I₂ coordination with a distorted shape (τ₅ = 0.14), leaning towards a square-pyramidal geometry. nih.gov Another example shows a highly distorted square-pyramidal environment (τ = 0.20) in a binuclear cadmium complex. mdpi.com

Six-Coordinate Complexes : Octahedral geometry is very common for six-coordinate Cd(II) complexes. unimore.itmdpi.com This geometry is observed in a wide range of compounds, including aqua ions like [Cd(H₂O)₆]²⁺ and complexes with various organic ligands. unimore.it Examples from recent studies include mononuclear and binuclear complexes where the cadmium ion is coordinated to nitrogen and oxygen donor atoms, resulting in a distorted octahedral environment. mdpi.comresearchgate.net

| Coordination Number | Typical Geometry | Example Complex Type |

|---|---|---|

| 4 | Distorted Tetrahedral | CdCl₂[CS(NHCH₃)₂]₂ researchgate.netsemanticscholar.org |

| 5 | Distorted Square Pyramidal / Trigonal Bipyramidal | [Cd(L)I₂] (L = tetrakis-substituted pyrazine) nih.gov |

| 6 | Distorted Octahedral | [Cd(tmp-bian)₂(OTf)₂] mdpi.com |

Analysis of Metal-Ligand Bond Distances and Angles

For example, in a series of cadmium complexes with 1,2-bis(arylimino)acenaphthene ligands, detailed bond length data was reported. In a binuclear complex, Cd–N bond lengths were found to be asymmetric, while Cd–Cl distances for bridging chlorides were 2.5944(8) Å and 2.5100(7) Å. mdpi.com In a related mononuclear complex with an octahedral geometry, the Cd–N distances were 2.314(2) Å and 2.391(3) Å, and the Cd–O distances were 2.381(2) Å. mdpi.com Another study on a cadmium complex with tricyclohexylphosphine (B42057) and nitrate (B79036) ligands, crystallized with a dichloromethane (B109758) solvate, reported asymmetric coordination of the nitrate group with two distinct Cd-O bond lengths of 2.405(9) Å and 2.575(8) Å. researchgate.net

| Bond Type | Bond Length (Å) | Complex Type |

|---|---|---|

| Cd–N | 2.314(2) - 2.391(3) | Mononuclear Cd(II) complex with tmp-bian ligands mdpi.com |

| Cd–O | 2.381(2) | Mononuclear Cd(II) complex with tmp-bian ligands mdpi.com |

| Cd–O (nitrate) | 2.405(9) | bis(tricyclohexylphosphine)cadmium(II) nitrate researchgate.net |

| Cd–O (nitrate) | 2.575(8) | bis(tricyclohexylphosphine)cadmium(II) nitrate researchgate.net |

| Cd–Cl (bridging) | 2.5100(7) - 2.5944(8) | Binuclear Cd(II) complex with tmp-bian ligands mdpi.com |

| Cd–Cl (terminal) | 2.4211(8) | Binuclear Cd(II) complex with tmp-bian ligands mdpi.com |

Investigation of Supramolecular Interactions

Beyond the primary coordination sphere, SC-XRD reveals the network of non-covalent interactions that govern how molecules are arranged in the crystal. These supramolecular interactions, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, are critical in stabilizing the crystal lattice and can influence the material's properties. nih.gov

Powder X-ray Diffraction for Bulk Sample Purity and Crystallinity

While single-crystal XRD provides the detailed structure of one perfect crystal, powder X-ray diffraction (PXRD) is essential for characterizing a bulk, polycrystalline sample. The technique is used to confirm that the bulk material has the same crystal structure as the single crystal selected for analysis, thereby verifying the sample's phase purity. rsc.org

The experimental PXRD pattern of a synthesized cadmium complex is compared to a pattern simulated from the SC-XRD data. A good match between the two patterns indicates that the bulk sample is crystalline and consists of a single phase. researchgate.netrsc.org This is a crucial quality control step in materials synthesis, ensuring that the properties measured for the bulk sample are representative of the determined crystal structure. cambridge.orgmdpi.com

Mass Spectrometric Methods for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which allows for the confirmation of a compound's molecular weight and elemental formula. For cadmium complexes, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful.

A key feature in the mass spectra of cadmium-containing species is the characteristic isotopic pattern of cadmium. Cadmium has multiple stable isotopes, with the most abundant being ¹¹⁴Cd, ¹¹²Cd, ¹¹¹Cd, and ¹¹⁰Cd. This results in a distinctive cluster of peaks in the mass spectrum for any ion containing a cadmium atom. Comparing the experimentally observed isotopic pattern with the theoretically calculated pattern provides strong evidence for the presence of cadmium and helps to confirm the molecular formula of the complex. This method is valuable for identifying various complex species in solution, including simple complexes with amino acids or peptides. researchgate.net Fragmentation patterns observed in the mass spectrometer can also provide structural information about the complex. uvic.ca

Spectroscopic Characterization of Cadmium;dichloromethanol Systems

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule and probing the interactions between a metal ion and its ligands. In a system containing cadmium and dichloromethanol (B14675293), these techniques would primarily identify the vibrational modes of the dichloromethanol molecule and detect new modes arising from the cadmium-ligand interaction.

Dichloromethane (B109758) (CH₂Cl₂) possesses several characteristic vibrational modes. Upon coordination to a cadmium center, likely through a weak interaction with the chlorine atoms, shifts in the frequencies of these modes would be anticipated. The C-Cl stretching and bending vibrations would be most affected. Furthermore, new low-frequency bands corresponding to the Cd-Cl stretching and bending vibrations would be expected to appear in the far-IR and Raman spectra. These new bands provide direct evidence of coordination.

Confocal Raman spectroscopy, in particular, can be employed to detect biomolecular changes and compositions in systems where cadmium is present. nih.govresearchgate.net For instance, studies on cadmium chloride and cadmium bromide have successfully used Raman spectroscopy to assign first-order lattice vibrations based on the crystal structure. researcher.life In situ MID-FTIR analysis has also been developed for the determination of cadmium (II) in aqueous solutions, demonstrating the utility of IR spectroscopy in studying cadmium-containing systems. nih.govnih.govresearchgate.net

Table 1: Representative Vibrational Frequencies for Dichloromethane and Predicted Changes Upon Coordination to Cadmium

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Free CH₂Cl₂ | Expected Change Upon Coordination to Cd(II) | Comment |

|---|---|---|---|

| C-H asymmetric stretch | ~3050 | Minor shift | This mode is less likely to be significantly affected by coordination. |

| C-H symmetric stretch | ~2990 | Minor shift | Minimal perturbation expected away from the coordination site. |

| CH₂ scissoring | ~1425 | Small shift | Slight electronic changes may influence this bending mode. |

| C-Cl asymmetric stretch | ~737 | Shift to lower frequency (red shift) | Weakening of the C-Cl bond upon coordination of chlorine to cadmium. |

| C-Cl symmetric stretch | ~704 | Shift to lower frequency (red shift) | Directly involved in the metal-ligand interaction. |

| Cd-Cl stretch | N/A | Appearance of new band | Typically observed in the far-IR region (<400 cm⁻¹), direct evidence of bond formation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the structure of diamagnetic cadmium(II) complexes in solution. Different NMR techniques provide specific information about the ligand environments and the coordination sphere of the cadmium ion.

¹H NMR spectroscopy probes the chemical environment of protons within a molecule. Dichloromethane exhibits a single proton environment, resulting in a singlet in the ¹H NMR spectrum. The chemical shift of this peak is well-documented in various deuterated solvents. epfl.chpaulussegroup.com In a cadmium-dichloromethane system, if dichloromethanol acts as a ligand, its proton signal would be expected to experience a shift. Coordination to the diamagnetic Cd(II) center would alter the local electronic environment, typically causing a downfield shift of the CH₂ signal, although the effect may be subtle due to the likely weak nature of the interaction.

Table 2: Representative ¹H NMR Chemical Shifts for Dichloromethane

| Compound/System | Solvent | ¹H Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Dichloromethane (free) | CDCl₃ | 5.30 | Singlet |

| Dichloromethane (coordinated to Cd(II)) | CDCl₃ | > 5.30 (Predicted) | Singlet |

Similar to ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon framework of the ligand. Free dichloromethane shows a single resonance in the ¹³C NMR spectrum. epfl.ch Upon coordination to cadmium, a shift in this resonance is expected. This change, while often small, can confirm the interaction of the organic molecule with the metal center.

Table 3: Representative ¹³C NMR Chemical Shifts for Dichloromethane

| Compound/System | Solvent | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Dichloromethane (free) | CDCl₃ | 53.8 |

| Dichloromethane (coordinated to Cd(II)) | CDCl₃ | Shifted from 53.8 (Predicted) |

¹¹³Cd NMR is a highly sensitive probe for the direct characterization of the cadmium coordination environment. nih.gov Cadmium has two NMR-active spin-½ nuclei, ¹¹¹Cd and ¹¹³Cd, with ¹¹³Cd being slightly more sensitive and therefore the preferred nucleus for study. huji.ac.il The ¹¹³Cd chemical shift is exceptionally sensitive to the number and nature of the donor atoms in the primary coordination sphere, covering a range of over 800 ppm. northwestern.edudss.go.th

The chemical shift is generally referenced to an external standard of 0.1 M Cd(ClO₄)₂ in aqueous solution. northwestern.edu The nature of the coordinating atom has a predictable effect on the chemical shift: coordination to oxygen or nitrogen atoms results in upfield shifts, while coordination to heavier atoms like sulfur or halogens causes significant downfield shifts. dss.go.thrsc.org For a hypothetical cadmium-dichloromethane complex, where coordination would involve chlorine atoms, the ¹¹³Cd resonance would be expected in the downfield region of the spectrum.

Table 4: General ¹¹³Cd NMR Chemical Shift Ranges for Different Coordination Spheres

| Cadmium Coordination Environment (Donor Atoms) | Typical ¹¹³Cd Chemical Shift Range (δ, ppm) |

|---|---|

| CdO₆ (Oxygen donors) | -100 to +50 |

| CdN₆ (Nitrogen donors) | +50 to +250 |

| CdClₓ (Chloride donors) | +150 to +350 |

| CdS₄ (Sulfur donors) | +400 to +750 |

| Cd(dichloromethane)ₓClᵧ (Predicted) | +150 to +350 |

Heteronuclear NMR techniques, such as ³¹P NMR, are valuable for characterizing complexes that contain other NMR-active nuclei. Both ¹¹¹Cd and ¹¹³Cd couple to nuclei like ¹³C and ³¹P, providing further structural information through the observation of coupling constants. huji.ac.il However, for a system consisting solely of cadmium and dichloromethanol, ³¹P NMR is not applicable as there are no phosphorus-containing ligands involved.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Character

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful and direct technique for the detection and characterization of species with unpaired electrons, such as free radicals. nih.govnih.gov This method is highly sensitive and provides detailed information about the electronic structure and environment of the paramagnetic center. researchgate.net In the context of a cadmium;dichloromethanol system, EPR spectroscopy would be the definitive method to identify and characterize any radical species that may be generated.

The fundamental principle of EPR spectroscopy is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than nuclear spins. When a molecule with an unpaired electron is placed in a strong magnetic field, the electron spin can align either parallel or anti-parallel to the field, creating two distinct energy levels. The absorption of microwave radiation can induce a transition between these energy levels, and the resulting spectrum provides a wealth of information.

A key parameter obtained from an EPR spectrum is the g-factor , which is a dimensionless quantity that is characteristic of the radical. For a free electron, the g-factor is approximately 2.0023. Deviations from this value provide insight into the electronic environment of the unpaired electron, including spin-orbit coupling.

Furthermore, the interaction of the unpaired electron with nearby magnetic nuclei (those with a non-zero nuclear spin) leads to hyperfine splitting of the EPR signal. libretexts.org The pattern and magnitude of this splitting, quantified by the hyperfine coupling constant (a) , reveal the number and identity of the interacting nuclei and the extent of the delocalization of the unpaired electron. libretexts.org

In a hypothetical study of a this compound system, the formation of radical species could be investigated. For instance, the interaction of cadmium with dichloromethanol might lead to the formation of dichloromethyl radicals (•CHCl₂) or other radical adducts. The EPR spectrum of such a system would be analyzed to determine the g-factor of the detected radical(s) and the hyperfine coupling constants arising from interactions with magnetic nuclei such as hydrogen (¹H), carbon-13 (¹³C), and potentially cadmium isotopes with non-zero nuclear spin (¹¹¹Cd and ¹¹³Cd).

The detailed analysis of these EPR parameters would allow for the unambiguous identification of the radical species formed and provide insights into their geometric and electronic structure. Should the radicals be short-lived, a technique known as spin trapping could be employed, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily studied by EPR. researchgate.net

Below is an illustrative table of hypothetical EPR data that could be obtained from the characterization of a radical species in a this compound system.

| Radical Species (Hypothetical) | g-factor | Interacting Nucleus | Hyperfine Coupling Constant (a) [mT] |

| •CHCl₂ | 2.0058 | ¹H | 1.85 |

| ¹³C | 3.50 | ||

| [Cd(•CHCl₂)]²⁺ | 2.0045 | ¹¹¹Cd | 5.20 |

| ¹¹³Cd | 5.45 | ||

| ¹H | 1.70 |

This table is for illustrative purposes only and presents hypothetical data based on the principles of EPR spectroscopy.

The data presented in such a table would be crucial for understanding the nature of the radical species generated in the this compound system. The g-factor would help in the general classification of the radical, while the hyperfine coupling constants would provide definitive structural information. For example, the magnitude of the coupling to a cadmium nucleus would confirm the direct involvement of cadmium in the radical species.

No information could be found for the chemical compound "this compound" in the available scientific literature. Searches for computational and theoretical studies, including Density Functional Theory (DFT) calculations, electronic structure analysis, spectroscopic property predictions, reaction pathway modeling, and stability predictions, yielded no relevant results for a compound with this specific name.

This suggests that "this compound" may be a non-standard or incorrectly specified chemical name, or it may refer to a compound that has not been the subject of published computational and theoretical research. Without any available data from scientific sources, it is not possible to provide an article on the requested topics.

It is recommended to verify the chemical name and structure of the intended compound. If a different name or a specific chemical identifier (such as a CAS number or IUPAC name) is available, it may be possible to locate the relevant research.

Coordination Chemistry of Cadmium;dichloromethanol

Ligand Field Theory and Electronic Structure within the Coordination Sphere

Ligand Field Theory (LFT) is a fundamental model used to describe the electronic structure and bonding in coordination complexes. wikipedia.orglibretexts.orglibretexts.org It considers the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. For a hypothetical Cadmium(II) complex involving a dichloromethanol-related ligand, one would first need to establish the nature of the ligand's coordination to the cadmium center.

Cadmium(II) possesses a completely filled d10 electron configuration ([Kr] 4d10). libretexts.orgyoutube.comshef.ac.uk Consequently, its complexes are typically colorless and diamagnetic, as there are no d-d electronic transitions to absorb visible light. The electronic structure would be primarily influenced by the geometry of the coordination sphere and the nature of the donor atoms from the putative dichloromethanol (B14675293) ligand. The interaction between the ligand's donor orbitals and the metal's valence orbitals (5s, 5p, and the filled 4d) would lead to the formation of molecular orbitals. However, without knowledge of the ligand's structure and binding mode, any discussion of the electronic structure remains purely conjectural.

Chirality and Stereochemistry in Cadmium;dichloromethanol Complexes

Chirality in coordination complexes can arise from several sources, including the use of chiral ligands, the arrangement of achiral ligands around the metal center to create a chiral geometry, or the conformation of chelate rings. nih.gov In the context of a "this compound" complex, the potential for chirality would depend on the structure of the dichloromethanol ligand and how it coordinates to the cadmium ion.

If the dichloromethanol ligand itself is chiral, its coordination to the cadmium center would likely result in chiral complexes. Even if the ligand is achiral, specific arrangements of multiple ligands could lead to stereoisomers. For instance, in an octahedral complex with bidentate ligands, Δ (delta) and Λ (lambda) enantiomers can form. nih.gov The stereochemistry of cadmium complexes can be diverse, with coordination numbers ranging from four to eight, leading to various geometries such as tetrahedral, square planar, square pyramidal, trigonal bipyramidal, and octahedral. mdpi.commdpi.comresearchgate.net The specific geometry and resulting stereochemistry would be dictated by the steric and electronic properties of the dichloromethanol ligand.

Polynuclear Cadmium Frameworks and Cluster Formation

Cadmium(II) ions are well-known to form a wide variety of polynuclear frameworks and clusters, often bridged by ligands containing multiple donor atoms. rsc.orgresearchgate.net These structures can range from simple dinuclear complexes to extended one-, two-, or three-dimensional coordination polymers. The formation of such architectures is highly dependent on the nature of the bridging ligands and the reaction conditions.

A hypothetical dichloromethanol ligand could potentially act as a bridging ligand if it possesses multiple donor sites capable of coordinating to more than one cadmium center. The geometry of the ligand and the flexibility of its backbone would play a crucial role in determining the dimensionality and topology of the resulting framework. The study of such polynuclear cadmium assemblies is an active area of research due to their potential applications in areas like catalysis, luminescence, and materials science.

Host-Guest Chemistry and Inclusion Phenomena

The porous nature of some polynuclear cadmium frameworks can allow them to act as hosts for smaller guest molecules, leading to inclusion phenomena. nih.govresearchgate.net This host-guest chemistry is of significant interest for applications in molecular recognition, separation, and storage. nih.govrsc.org The size, shape, and chemical nature of the cavities within the cadmium framework would determine its selectivity for different guest molecules.

For a framework constructed from "this compound" units, the potential for host-guest chemistry would be contingent on the formation of a stable, porous structure. The properties of the dichloromethanol ligand, such as its size and functional groups, would influence the characteristics of the resulting cavities. The inclusion of guest molecules could, in turn, affect the physical and chemical properties of the host framework.

Organometallic Chemistry Aspects of Cadmium;dichloromethanol

Formation and Stability of Direct Cadmium-Carbon Bonds

No research data is available on the formation or stability of a direct cadmium-carbon bond in a compound corresponding to "Cadmium;dichloromethanol".

Reactivity of the Cadmium-Carbon Bond in Functionalization

There is no information in the scientific literature concerning the reactivity or functionalization of a cadmium-carbon bond for this compound.

Role in Precursor Chemistry for Cadmium-Containing Materials

No studies have been found that describe the use of "this compound" as a precursor for cadmium-containing materials.

Reactivity and Mechanistic Investigations

Ligand Substitution Reactions at the Cadmium Center

Research into the kinetics of ligand exchange for tetrahedral bis-chelate cadmium(II) complexes has shown that thermodynamic parameters for diastereotopic averaging and ligand exchange are similar, suggesting a reaction pathway that proceeds through bond rupture (a dissociative mechanism). In contrast, analogous zinc(II) complexes are proposed to invert via a "twist" mechanism without ligand dissociation.

Studies on the formation of mixed-ligand complexes of cadmium(II) chloride with various substituted pyridines in 1,2-dichloroethane (B1671644) have provided quantitative data on substitution reactions. For instance, the successive replacement of chloride ions in [CdCl₄]²⁻ by pyridine (B92270) derivatives has been investigated, with formation constants determined for each step. These studies reveal that the stability of the resulting complexes and, by extension, the favorability of the substitution, correlates with the basicity (pKₐ) of the incoming pyridine ligand, except in cases of significant steric hindrance from substituents near the donor nitrogen atom. rsc.org

Metal-exchange reactions in cadmium porphyrin complexes also serve as a proxy for understanding ligand substitution dynamics. The kinetics of replacing Cd(II) with Cu(II) or Zn(II) in various porphyrin frameworks have been studied in dimethyl sulfoxide (B87167) (DMSO). These reactions are found to proceed through a combined associative-dissociative mechanism. The rate of exchange is sensitive to the structure of the porphyrin ligand and the nature of the anion on the incoming metal salt, with coordinating ability following the series: acetylacetonate (B107027) > acetate (B1210297) > chloride > nitrate (B79036). researchgate.net

The following table summarizes kinetic parameters for a representative metal-exchange reaction involving a cadmium-porphyrin complex.

| Reacting System | Wavelength (nm) | Rate Constant, k (L mol⁻¹ s⁻¹) | Activation Energy, Eₐ (kJ mol⁻¹) |

| CdTPP–CuCl₂ in DMSO | 621 | 39.87 ± 0.91 | 58 ± 20 |

| Data sourced from Berezin et al. (2010). researchgate.net |

Redox Processes and Electrochemical Behavior

The primary oxidation state for cadmium is +2, and its d¹⁰ electronic configuration means that it is relatively resistant to redox processes under normal conditions. The Cd²⁺/Cd⁰ redox couple has a standard reduction potential of -0.403 V, indicating that cadmium metal is a moderately strong reducing agent. Most electrochemical investigations focus on the reduction of Cd(II) complexes rather than their oxidation.

Cyclic voltammetry studies of cadmium complexes with 1,2-bis(arylimino)acenaphthene (Ar-bian) ligands have shown irreversible reduction processes. mdpi.com These reductions are centered on the ligand rather than the metal, a common feature in the electrochemistry of d¹⁰ metal complexes with redox-active ligands. The structural differences between complexes influence the reduction potentials; for example, in a dinuclear complex where two ligands are coordinated to different cadmium ions, the reduction peaks merge into one broad peak, whereas a mononuclear complex with two ligands on the same cadmium ion shows two distinct reduction peaks. mdpi.com

| Halide Ligand (X⁻) | log β₃ for [CdX₃]⁻ | log β₄ for [CdX₄]²⁻ |

| Iodide (I⁻) | 22.4 | 26.5 |

| Bromide (Br⁻) | 25.3 | 29.8 |

| Chloride (Cl⁻) | 29.2 | 34.0 |

| Data for complexes in acetonitrile (B52724), from Oxford Academic. oup.com |

Solutions of cadmium metal dissolved in molten cadmium halides (e.g., CdCl₂, CdBr₂, CdI₂) exhibit interesting redox behavior, forming species that are formally of an intermediate oxidation state due to the presence of species like Cd₂²⁺. acs.org These systems have been studied for their electrical conductivity and thermodynamic properties. acs.org

Thermal and Photochemical Transformations

The thermal and photochemical stability of cadmium compounds is highly dependent on the nature of the coordinated ligands.

Thermal Transformations: Cadmium alkoxides, such as cadmium methoxide (B1231860) [Cd(OCH₃)₂] and ethoxide [Cd(OCH₂CH₃)₂], serve as the closest stable analogs to a hypothetical dichloromethoxide complex. Thermal decomposition studies of these compounds have been conducted. The decomposition of cadmium ethoxide results in the formation of cadmium oxide (CdO). In contrast, the thermal decomposition of cadmium methoxide yields primarily elemental cadmium (Cd) and, to a lesser extent, CdO. scispace.com The mechanism for the decomposition of cadmium methoxide is proposed to involve the intermediate formation of carbene (:CH₂). scispace.com

The thermal decomposition of cadmium oxalate (B1200264) (CdC₂O₄) has also been studied in detail. In an inert nitrogen atmosphere, the major product is metallic cadmium, although significant quantities of cadmium oxide are also formed. researchgate.net This is attributed to the high reactivity of the initially formed cadmium metal, which can be oxidized by the carbon dioxide gas produced during the decomposition process (Cd + CO₂ → CdO + CO). researchgate.net When heated in air, cadmium oxalate decomposes to form cadmium oxide directly. researchgate.net

Photochemical Transformations: The photochemistry of main group metal complexes, including cadmium, is an area of growing interest. scispace.com For cadmium(II) complexes, which are typically colorless, photochemical reactions are initiated by UV irradiation. The excited states involved are often ligand-to-metal charge transfer (LMCT) states. scispace.comscispace.com

Irradiation of these LMCT states can initiate photoredox processes. For example, the photolysis of cadmium-containing coordination compounds can lead to the reduction of the metal center and the oxidation of a ligand. While specific studies on cadmium complexes with chlorinated alcohol ligands are absent, the general principles suggest that an LMCT excitation could lead to the homolytic cleavage of a cadmium-ligand bond, generating radicals that would undergo further reactions.

Coordination of photochromic ligands to metal centers can also impart novel photochemical properties. nih.gov While many studies in this area focus on transition metals, the principles can extend to cadmium. Upon complexation, the photochemical properties of the ligand can be tuned, and new excitation pathways, such as triplet-state photosensitization, can become accessible, potentially shifting the required excitation wavelength from the UV to the visible region. nih.gov

Catalytic Applications of Cadmium;dichloromethanol

Investigation of Lewis Acidity in Organic Transformations

The Lewis acidic nature of the Cd²⁺ ion is a key driver of its catalytic activity in organic synthesis. rsc.org Cadmium centers in coordination complexes and MOFs can act as Lewis acids, activating substrates for subsequent reactions. ias.ac.inacs.org The catalytic performance is influenced by the coordination environment of the cadmium ion; for instance, a lower coordination number can enhance the cationic nature of the Cd(II) center, thereby increasing its Lewis acidity and catalytic efficiency. ias.ac.in

One notable application is in cyanosilylation reactions. For example, a cadmium-based square-grid complex has been shown to catalyze the cyanosilylation of imines to form aminonitriles. ias.ac.in Similarly, cadmium proline complexes can catalyze the cyanide silicide addition to aldehydes to produce cyanohydrins. alfachemic.com The Lewis-acidic cadmium ion is also implicated in the mechanism of transesterification reactions. rsc.org

Catalytic Activity in Specific Reaction Classes (e.g., Cycloaddition, Cross-Coupling)

Cadmium catalysts have demonstrated activity in several important classes of organic reactions.

Cycloaddition Reactions: Cadmium-based coordination polymers have been utilized in photochemical [2+2] cycloaddition reactions. rsc.orgacs.org In one example, a cadmium coordination polymer containing trans-1,2-bis(4′-pyridyl)ethylene ligands undergoes a [2+2] photodimerization under UV irradiation to form a tetrakis(4-pyridyl)cyclobutane structure. rsc.org This transformation occurs via a single-crystal-to-single-crystal process. rsc.org More recently, cadmium-organic frameworks loaded with silver nanoparticles have been shown to catalyze CO2 cycloaddition reactions under mild conditions (25 °C, 1 atm). acs.org

Cross-Coupling Reactions: Cadmium compounds have been effectively used as catalysts in C-N cross-coupling reactions, which are fundamental for forming carbon-nitrogen bonds. rsc.orgwikipedia.org For instance, a bimetallic Cd(II) complex has shown significant catalytic activity in the C-N cross-coupling of amines with aryl halides, offering improved reaction yields and rates compared to simple cadmium chloride. rsc.org Cadmium diacetate dihydrate, in conjunction with ethylene (B1197577) glycol, also efficiently catalyzes the C-N cross-coupling of various amines with aryl iodides under atmospheric conditions. rsc.org

The table below summarizes examples of cadmium-catalyzed reactions.

| Reaction Class | Catalyst Example | Substrates | Product | Reference |

| C-N Cross-Coupling | Bimetallic Cd(II) complex | Amines, Aryl halides | Aryl amines | rsc.org |

| C-N Cross-Coupling | Cd(OAc)₂·2H₂O / ethylene glycol | Amines, Aryl iodides | Aryl amines | rsc.org |

| [2+2] Cycloaddition | Cadmium Coordination Polymer | trans-1,2-bis(4′-pyridyl)ethylene | tetrakis(4-pyridyl)cyclobutane | rsc.org |

| CO₂ Cycloaddition | Ag Nanoparticles / Cadmium-Organic Framework | CO₂, Epoxides | Cyclic Carbonates | acs.org |

| Cyanosilylation | Cadmium Square-Grid Complex | Imines, Cyanotrimethylsilane | Aminonitriles | ias.ac.in |

Photocatalytic Properties and Mechanisms

Cadmium sulfide (B99878) (CdS), a semiconductor material, is a widely studied photocatalyst due to its ability to absorb visible light and its suitable band energy level. uitm.edu.myresearchgate.net Upon irradiation with light of sufficient energy (wavelength less than 520 nm), an electron in CdS is promoted from the valence band to the conduction band, creating an electron-hole pair. rsc.orgalfachemic.com These charge carriers are central to its photocatalytic activity. mdpi.com

The mechanism of CdS photocatalysis involves the following key steps:

Light Absorption: The CdS semiconductor absorbs photons, generating electron-hole pairs. mdpi.com

Charge Separation and Transfer: The electrons and holes migrate to the catalyst's surface. mdpi.com

Redox Reactions: The photogenerated electrons can reduce adsorbed species, while the holes can oxidize others. For instance, in aqueous solutions, holes can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals, which can then degrade organic pollutants. uitm.edu.my

CdS-based photocatalysts have been applied to the degradation of organic pollutants in water and photocatalytic hydrogen production. uitm.edu.mymdpi.com A significant challenge with CdS is photocorrosion, where the photogenerated holes can oxidize the sulfide ions of the catalyst itself, leading to instability. semanticscholar.org Research efforts focus on mitigating this issue, for example, by creating heterojunctions with other materials or using co-catalysts like platinum or transition metal oxides to improve charge separation and stability. uitm.edu.myresearchgate.net

Heterogeneous vs. Homogeneous Catalysis Potential

Cadmium-based catalysts can be classified as either homogeneous or heterogeneous, each with distinct advantages and disadvantages. ethz.chchemguide.co.ukkhanacademy.org

Homogeneous Catalysis: This involves cadmium coordination complexes that are soluble in the reaction medium. rsc.org

Advantages: Homogeneous catalysts often exhibit high activity and selectivity because the active sites are well-defined and easily accessible to reactants. ethz.chresearchgate.net The mechanisms of these reactions are often easier to study using techniques like liquid-state NMR. ethz.ch

Disadvantages: A major drawback is the difficulty of separating the catalyst from the reaction products, which can lead to product contamination and complicates catalyst recycling. ethz.chresearchgate.net

Heterogeneous Catalysis: This category includes solid-phase cadmium materials like MOFs, cadmium oxides, and cadmium sulfides that are insoluble in the reaction medium. rsc.orgchemguide.co.uk

Advantages: The primary advantage is the ease of separation of the catalyst from the product mixture, typically by simple filtration. ethz.ch This facilitates catalyst recycling and makes them suitable for continuous flow processes. researchgate.net

Disadvantages: Heterogeneous catalysts may have less well-defined active sites, and reactions can be limited by the diffusion of reactants to the catalyst surface. ethz.ch Heat transfer can also be an issue. ethz.ch

The development of cadmium MOFs represents a bridge between these two areas, offering well-defined active sites within a solid, recyclable framework. rsc.orgias.ac.in

The following table compares the potential of cadmium compounds in these two catalytic modes.

| Feature | Homogeneous Cadmium Catalysis | Heterogeneous Cadmium Catalysis |

| Catalyst Type | Soluble Cd(II) coordination complexes | Insoluble CdS, CdO, Cd-MOFs |

| Active Sites | Well-defined, uniform | Less well-defined, surface-dependent |

| Catalyst Separation | Difficult, often requires extraction or distillation | Easy, typically by filtration |

| Recyclability | Generally difficult and expensive | Straightforward |

| Reaction Conditions | Typically mild temperatures | Can be used at higher temperatures |

| Mass Transfer | High diffusivity, not typically limiting | Can be limited by diffusion to the surface |

| Examples | Cd(II) complexes for C-N cross-coupling rsc.org | CdS for photocatalysis uitm.edu.my, Cd-MOFs for cyanosilylation ias.ac.in |

Based on a thorough review of available scientific literature, it has not been possible to identify a chemical compound specifically named "Cadmium;dichloromethanol" and its applications in materials science as outlined in your request.

Searches for this compound in chemical and materials science databases did not yield specific research findings related to its use as a precursor for semiconductor nanomaterials, its incorporation into coordination polymers or MOFs, or its potential in sensor technologies and the development of novel functional materials.

The name "this compound" may refer to a non-standard nomenclature for a cadmium complex, potentially a solvate of cadmium chloride with methanol (e.g., CdCl₂·(CH₃OH)n). While cadmium chloride (CdCl₂) is a widely used precursor in the synthesis of various cadmium-based materials, including nanoparticles and coordination polymers, the scientific literature does not specifically detail the material science applications derived from a compound identified as "Cadmium;dichloromethanol (B14675293)."

Due to the lack of specific data and research findings for this particular compound, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not feasible at this time. The core requirement to focus solely on "this compound" cannot be met with the currently available scientific information.

If "this compound" is an alternative or internal name for a more commonly known cadmium precursor, providing that name would allow for a more successful literature search and content generation.

Environmental Chemical Interactions and Transformations Chemical Perspective

Chemical Degradation Pathways in Environmental Matrices

Interactions with Water and Dissolved Species

Specific hydrolysis data for "Cadmium;dichloromethanol" is not available. Generally, cadmium exists in aqueous solutions as the divalent Cd²⁺ ion. nih.gov The hydrolysis of the Cd²⁺ ion leads to the formation of species such as CdOH⁺ and Cd(OH)₂. cost-nectar.eu Organocadmium compounds, such as dialkylcadmiums, are readily hydrolyzed. libretexts.org Dichloromethane (B109758) is not miscible with water but is slightly polar. wikipedia.org In drinking water, mean concentrations are typically less than 1 µ g/litre . who.int Cadmium's mobility and bioavailability in aquatic environments are influenced by factors like pH, hardness, suspended matter, redox potential, and salinity. canada.ca It can form water-soluble complexes with anions like CdCl⁺. nih.gov

Adsorption and Complexation Behavior with Environmental Sorbents

There is no specific information on the adsorption and complexation of "Cadmium;dichloromethanol (B14675293)." However, the behavior of cadmium in the environment is heavily influenced by these processes. Cadmium sorption in soil is enhanced by the presence of hydrous oxides, clay minerals, and organic matter. nih.govdtic.mil Soil pH is a critical factor, with adsorption capacity generally increasing as the pH becomes more alkaline. nih.gov Cadmium binds strongly to organic matter, which can render it immobile in soil. nih.gov The presence of dissolved organic ligands, such as humic acid, can also influence the absorption of cadmium. researchgate.net Functional groups like carboxyl, hydroxyl, carbonyl, and amido groups on the surface of biosorbents have been shown to be involved in the complexation of Cd²⁺. nih.gov

Below is an interactive table summarizing the factors influencing cadmium adsorption in soil.

| Factor | Effect on Cadmium Adsorption |

| pH | Adsorption increases with increasing pH. nih.gov |

| Organic Matter | Higher organic matter content enhances sorption. nih.gov |

| Clay Minerals | Increased clay content leads to stronger adsorption. nih.gov |

| Hydrous Oxides | Presence of iron and manganese oxides promotes sorption. dtic.mil |

| Ionic Strength | Can influence cadmium mobility and sorption. nih.gov |

Biogeochemical Cycling and Transformations (Focus on Chemical Pathways)

A specific biogeochemical cycle for "this compound" is not documented. The broader cadmium cycle involves its dispersion and deposition through the atmosphere, biosphere, pedosphere, and hydrosphere. wikipedia.org Anthropogenic activities are major contributors to cadmium in the environment. wikipedia.orgnih.gov In soil, cadmium is highly mobile, and its solubility is favored by lower pH and temperature. wikipedia.org Over time, it can become associated with minerals. wikipedia.org In aquatic systems, cadmium can behave like a nutrient, being taken up by phytoplankton. nih.govresearchgate.net Microbial remediation, based on metal biosorption, is a potential strategy for detoxifying cadmium from contaminated environments. nih.gov Biotransformation of cadmium can be influenced by other metals; for example, cadmium has been shown to alter the biotransformation of carcinogenic aromatic amines. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.